Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester

Vue d'ensemble

Description

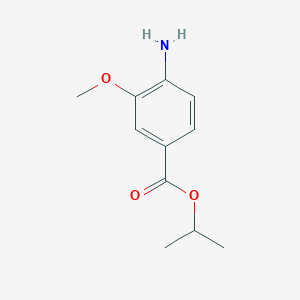

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester, also known as isopropyl 4-amino-3-methoxybenzoate, is an organic compound with the molecular formula C11H15NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position, a methoxy group at the 3-position, and an isopropyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester typically involves the esterification of 4-amino-3-methoxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.

Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Quinones and nitro derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Nitrobenzoates, halobenzoates, and sulfonated benzoates.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications:

- Building Block for Drug Synthesis: The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential bioactive properties, including antibacterial and cytotoxic activities. For instance, derivatives of benzoic acid have shown promising results against cancer cell lines such as HepG2 with notable cytotoxicity.

- Antimicrobial Properties: The modification of non-toxic PABA (para-aminobenzoic acid) into similar structures has led to the development of Schiff bases that exhibit significant antimicrobial activity. These findings suggest that benzoic acid derivatives may be valuable in developing new antimicrobial agents.

Trypanocidal Activity:

- Research indicates that benzoic acid derivatives can be studied for their trypanocidal activity through molecular docking studies targeting specific enzymes like trans-sialidase. This application highlights the compound's potential in treating diseases caused by Trypanosoma parasites.

Materials Science

Thermal Stability and Flame Resistance:

- Compounds derived from benzoic acid have been synthesized to improve the thermal stability and flame resistance of various materials, including plastics and coatings. The synthesis typically involves nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. Such enhancements are crucial for developing safer and more durable materials for industrial applications.

Corrosion Inhibition:

- A derivative of benzoic acid has been utilized as an organic inhibitor for corrosion prevention in susceptible materials. Studies have demonstrated that these compounds effectively reduce corrosion rates, making them suitable for protective coatings in various industries.

Organic Synthesis

Reagent in Chemical Reactions:

- Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester is employed as a reagent in organic synthesis protocols. Its functional groups allow it to participate in various chemical reactions, including esterification and nucleophilic substitutions .

Synthesis Techniques:

- The synthesis of this compound can be achieved through methods like Fischer esterification using isopropanol and concentrated sulfuric acid as a catalyst. This reaction not only yields the desired ester but also serves as an educational tool in organic chemistry laboratories .

Case Study 1: Antimicrobial Activity Screening

A study was conducted to evaluate the antimicrobial properties of synthesized Schiff bases derived from benzoic acid derivatives. The results indicated that several compounds exhibited significant activity against a range of bacterial strains, suggesting their potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Corrosion Prevention Application

Research focused on the application of benzoic acid derivatives as corrosion inhibitors demonstrated effective results when applied to metal surfaces exposed to corrosive environments. The study utilized electrochemical methods to assess the performance of these inhibitors, confirming their efficacy in reducing corrosion rates.

Mécanisme D'action

The mechanism of action of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group enhances its lipophilicity, facilitating its transport across cell membranes. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications and the target molecules involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 4-amino-, 1-methylethyl ester: Similar structure but lacks the methoxy group.

Benzoic acid, 4-methoxy-, 1-methylethyl ester: Similar structure but lacks the amino group.

Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: Similar structure but has an acetyloxy group instead of an amino group.

Uniqueness

Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester is unique due to the presence of both amino and methoxy groups on the benzene ring, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isopropyl ester moiety imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester (often referred to as 4-amino-3-methoxybenzoate or BAMBE ) exhibits a range of biological effects that can be categorized into antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of BAMBE can be represented as follows:

- Chemical Formula : C11H15N2O3

- Molecular Weight : 225.25 g/mol

This compound features a benzoic acid core with an amino group and a methoxy group, which are critical for its biological activity.

Antimicrobial Properties

BAMBE has shown significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, in a series of assays, BAMBE demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of BAMBE. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that BAMBE significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways .

Case Studies

-

Case Study on Eczema Treatment :

A clinical trial explored the efficacy of BAMBE as a topical treatment for eczema. Patients treated with BAMBE showed a reduction in the Eczema Area and Severity Index (EASI) scores compared to those receiving standard care. The study reported a significant decrease in itching and skin inflammation after four weeks of treatment . -

Antibacterial Activity in Wound Healing :

Another study investigated the use of BAMBE in wound healing applications. The compound was applied topically in a murine model of infected wounds. Results indicated enhanced healing rates and reduced bacterial load compared to controls, suggesting its potential utility in treating infected wounds .

The biological activities of BAMBE can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : BAMBE has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

- Modulation of Immune Response : Its anti-inflammatory effects are likely due to the modulation of immune cell signaling pathways, particularly through the inhibition of NF-κB activation.

Data Tables

Propriétés

IUPAC Name |

propan-2-yl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNWTWOPVVNJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.